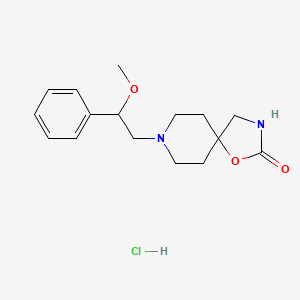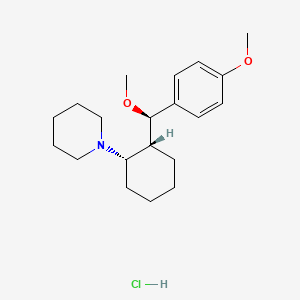
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide is a chemical compound with the molecular formula C12H19BrN2OS. It is known for its unique structure, which includes a piperidine ring and a thiazole ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide typically involves the reaction of 4-piperidino-1-(2-thiazolyl)-butanone with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures consistent quality and yield. The industrial methods focus on optimizing reaction conditions to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
科学的研究の応用
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved .
類似化合物との比較
Similar Compounds
Some compounds similar to 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide include:
- 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrochloride
- 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, sulfate
- 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, nitrate
Uniqueness
What sets this compound apart from similar compounds is its specific hydrobromide salt form, which may confer unique solubility, stability, and reactivity properties. These characteristics make it particularly valuable in certain research and industrial applications .
特性
CAS番号 |
33524-05-9 |
|---|---|
分子式 |
C12H19BrN2OS |
分子量 |
319.26 g/mol |
IUPAC名 |
4-piperidin-1-yl-1-(1,3-thiazol-2-yl)butan-1-one;hydrobromide |
InChI |
InChI=1S/C12H18N2OS.BrH/c15-11(12-13-6-10-16-12)5-4-9-14-7-2-1-3-8-14;/h6,10H,1-5,7-9H2;1H |
InChIキー |
ZYHJPJXLKFVHGJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCC(=O)C2=NC=CS2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
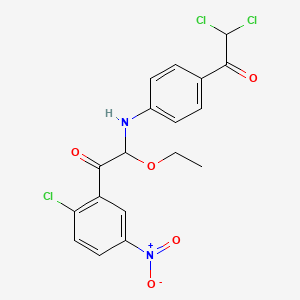
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
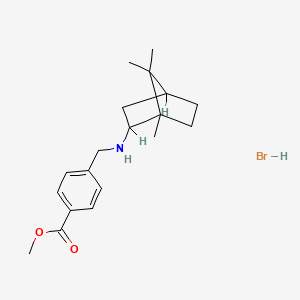
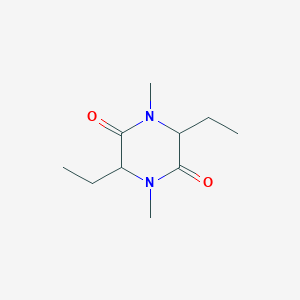

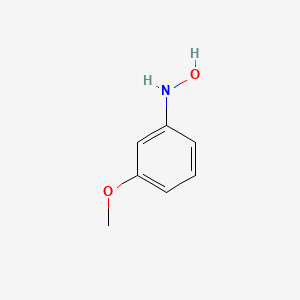

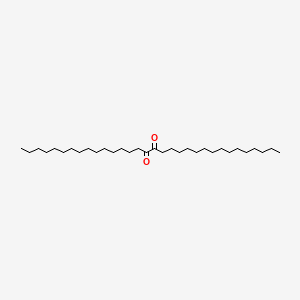
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
